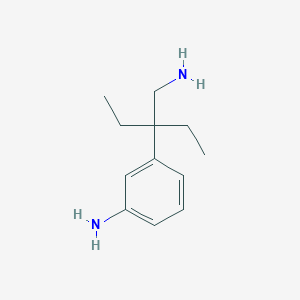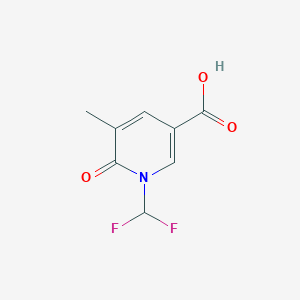
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol is an organic compound with the molecular formula C14H23NO2. It is a derivative of benzene, featuring two tert-butyl groups at the 4 and 6 positions, an amino group at the 3 position, and two hydroxyl groups at the 1 and 2 positions. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4,6-Di-tert-butyl-1,2-benzoquinone.
Amination: The benzoquinone undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.
Reduction: The resulting intermediate is then reduced to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: Various reduced forms of the compound.
Substituted Derivatives: Halogenated or other substituted derivatives.
Applications De Recherche Scientifique
3-Amino-4,6-di-tert-butyl-benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry to prevent degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized as an additive in the production of polymers, resins, and rubber to enhance stability and longevity.
Mécanisme D'action
The mechanism of action of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol primarily involves its antioxidant properties. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage. The molecular targets and pathways involved include:
Free Radical Scavenging: The compound interacts with free radicals, converting them into less reactive species.
Enzyme Modulation: It may modulate the activity of enzymes involved in oxidative stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Di-tert-butyl-1,2-benzoquinone: A precursor in the synthesis of 3-Amino-4,6-di-tert-butyl-benzene-1,2-diol.
4,6-Di-tert-butyl-3-nitrobenzene-1,2-diol: A similar compound with a nitro group instead of an amino group.
2,6-Di-tert-butylphenol: A related compound with two tert-butyl groups and a single hydroxyl group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and antioxidant properties. This combination of functional groups makes it particularly valuable in applications requiring stability and resistance to oxidative degradation.
Propriétés
Formule moléculaire |
C14H23NO2 |
|---|---|
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
3-amino-4,6-ditert-butylbenzene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,16-17H,15H2,1-6H3 |
Clé InChI |
YSDPZYSZZGIJPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1N)O)O)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 7-Chloro-5-oxo-1-toxyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B8414963.png)

![5-Chloro-1H-spiro[indole-3,3'-pyrrolidine]-2,2',5'-trione](/img/structure/B8414999.png)

